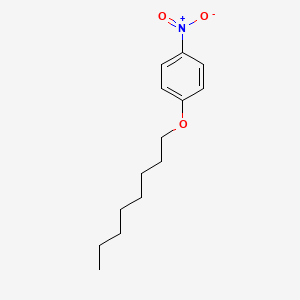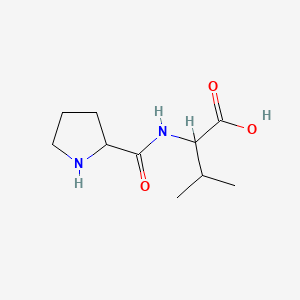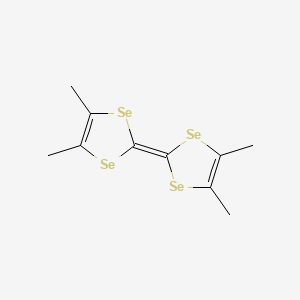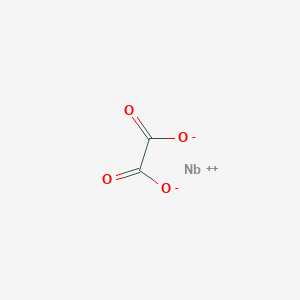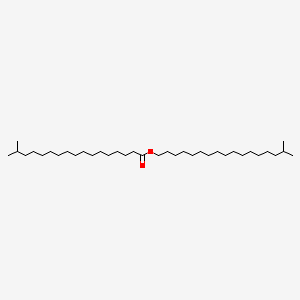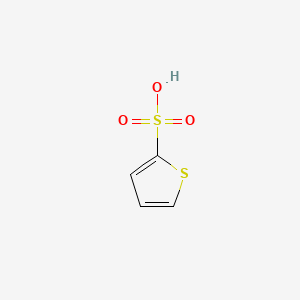
1,2-Dichlorotetrafluorocyclobutene-1
Descripción general
Descripción
1,2-Dichlorotetrafluorocyclobutene-1 (DTB) is a chemical compound with the formula C4Cl2F4. Its molecular weight is 194.942 .
Synthesis Analysis
A novel strategy for the preparation of DTB was proposed via a catalytic gas-phase process of fluorination using hexachlorobutadiene (HCBD) and anhydrous HF . CrOx/ZnO catalysts with different promoters (Ni, Cu, In, Al) were prepared by a precipitate method and the optimum reaction conditions were investigated . The highest activity was achieved on the Cr–Ni–Zn catalyst, whose yield of DTB reached 90% by a multiple cycle reaction .Molecular Structure Analysis
The molecular structure of DTB is represented by the formula C4Cl2F4 .Chemical Reactions Analysis
The synthesis of DTB involves a catalytic gas-phase process of fluorination using hexachlorobutadiene (HCBD) and anhydrous HF . The reaction pathway for this synthetic route was revealed through a series of studies .Physical And Chemical Properties Analysis
The boiling point of DTB is 340.2 K .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
1,2-Dichlorotetrafluorocyclobutene-1: is utilized in the synthesis of various fluorinated organic compounds. Due to its four fluorine atoms, it serves as a precursor for the introduction of fluorine into organic molecules, which is particularly valuable in the pharmaceutical industry where fluorination can alter the biological activity of compounds .
Catalyst Development
Research has explored the use of 1,2-Dichlorotetrafluorocyclobutene-1 in the development of catalysts. For instance, CrOx/ZnO catalysts with different promoters have been prepared using this compound, leading to catalysts that show excellent performance with more CrOxFy species, higher oxygen concentration, and widely distributed acid strength on their surface .
Pharmaceutical Applications
In pharmaceutical research, 1,2-Dichlorotetrafluorocyclobutene-1 could be investigated for the synthesis of new medicinal compounds. Its structure could potentially be incorporated into molecules designed to interact with specific biological targets .
Agricultural Chemistry
The compound’s potential applications in agriculture are not directly documented. However, its role in the synthesis of fluorinated compounds could extend to the development of agrochemicals, such as pesticides and herbicides, where fluorination can enhance the activity and stability of these compounds .
Materials Science
1,2-Dichlorotetrafluorocyclobutene-1: may contribute to materials science, particularly in the creation of fluoropolymer-based materials. These materials often exhibit enhanced resistance to solvents, acids, and bases, making them suitable for a variety of industrial applications .
Environmental Science
While specific environmental applications of 1,2-Dichlorotetrafluorocyclobutene-1 are not detailed, its involvement in the synthesis of fluorinated compounds could be relevant for environmental remediation technologies, such as the development of materials for the adsorption of pollutants .
Analytical Chemistry
In analytical chemistry, 1,2-Dichlorotetrafluorocyclobutene-1 could be used as a standard or reagent in various analytical methods, aiding in the quantification or identification of fluorine-containing compounds in complex mixtures .
Chemical Synthesis
This compound is significant in chemical synthesis, providing a route to synthesize complex fluorinated structures that can serve as building blocks for a wide range of chemicals, including those with applications in organic electronics, photonics, and as intermediates in synthetic organic chemistry .
Safety And Hazards
Propiedades
IUPAC Name |
1,2-dichloro-3,3,4,4-tetrafluorocyclobutene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F4/c5-1-2(6)4(9,10)3(1,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHIKRWJVIBASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C1(F)F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191137 | |
| Record name | 1,2-Dichlorotetrafluorocyclobutene-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichlorotetrafluorocyclobutene-1 | |
CAS RN |
377-93-5 | |
| Record name | 1,2-Dichlorotetrafluorocyclobutene-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichlorotetrafluorocyclobutene-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dichlorotetrafluorocyclobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research paper regarding the reaction between 1,2-Dichlorotetrafluorocyclobutene-1 and Cyclenphosphorane?
A1: The research demonstrates that Cyclenphosphorane reacts with 1,2-Dichlorotetrafluorocyclobutene-1 in the presence of triethylamine to form monochlorotetrafluorocyclobutenylcyclenphosphorane with a yield of 70-80% []. This reaction occurs at room temperature in tetrahydrofuran.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






